Cas no 2034392-01-1 ((2-bromophenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone)

(2-bromophenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone structure
2034392-01-1 structure
Product name:(2-bromophenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone
CAS No:2034392-01-1
MF:C20H17BrN2O2
MW:397.265184164047
CID:5550748

(2-bromophenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone Chemical and Physical Properties

Names and Identifiers

    • (2-bromophenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone
    • Inchi: 1S/C20H17BrN2O2/c21-17-7-3-2-6-16(17)20(24)23-12-11-15(13-23)25-19-10-9-14-5-1-4-8-18(14)22-19/h1-10,15H,11-13H2
    • InChI Key: QCUGQGDBXNBCAC-UHFFFAOYSA-N
    • SMILES: C(C1=CC=CC=C1Br)(N1CCC(OC2=CC=C3C(=N2)C=CC=C3)C1)=O

(2-bromophenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6476-3573-2μmol
2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]oxy}quinoline
2034392-01-1 90%+
2μl
$57.0 2023-07-05
Life Chemicals
F6476-3573-50mg
2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]oxy}quinoline
2034392-01-1 90%+
50mg
$160.0 2023-07-05
Life Chemicals
F6476-3573-25mg
2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]oxy}quinoline
2034392-01-1 90%+
25mg
$109.0 2023-07-05
Life Chemicals
F6476-3573-75mg
2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]oxy}quinoline
2034392-01-1 90%+
75mg
$208.0 2023-07-05
Life Chemicals
F6476-3573-5μmol
2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]oxy}quinoline
2034392-01-1 90%+
5μl
$63.0 2023-07-05
Life Chemicals
F6476-3573-2mg
2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]oxy}quinoline
2034392-01-1 90%+
2mg
$59.0 2023-07-05
Life Chemicals
F6476-3573-10mg
2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]oxy}quinoline
2034392-01-1 90%+
10mg
$79.0 2023-07-05
Life Chemicals
F6476-3573-30mg
2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]oxy}quinoline
2034392-01-1 90%+
30mg
$119.0 2023-07-05
Life Chemicals
F6476-3573-40mg
2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]oxy}quinoline
2034392-01-1 90%+
40mg
$140.0 2023-07-05
Life Chemicals
F6476-3573-1mg
2-{[1-(2-bromobenzoyl)pyrrolidin-3-yl]oxy}quinoline
2034392-01-1 90%+
1mg
$54.0 2023-07-05

(2-bromophenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone Related Literature

Additional information on (2-bromophenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone

Introduction to (2-bromophenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone (CAS No. 2034392-01-1)

(2-bromophenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 2034392-01-1, this molecule represents a confluence of structural complexity and potential biological activity, making it a subject of intense study and exploration.

The compound's structure is characterized by the presence of two distinct pharmacophoric regions: a 2-bromophenyl moiety and a 3-quinolin-2-yloxypyrrolidin-1-yl fragment. The bromine substituent on the phenyl ring introduces a site for further functionalization, while the quinoline oxide-pyrrolidine scaffold is known for its role in various bioactive molecules. This combination suggests that the compound may exhibit multiple modes of interaction with biological targets, potentially making it a versatile lead compound for drug discovery.

In recent years, there has been a surge in research focused on developing novel therapeutic agents with enhanced efficacy and reduced side effects. The structural features of (2-bromophenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone align well with current trends in medicinal chemistry, particularly in the design of molecules that can modulate complex biological pathways. For instance, quinoline derivatives have been extensively studied for their antimicrobial and anticancer properties, while pyrrolidine-based compounds are known for their role in central nervous system (CNS) drug development.

The synthesis of this compound involves multi-step organic transformations, each carefully orchestrated to ensure high yield and purity. The introduction of the bromine atom on the phenyl ring is typically achieved through electrophilic aromatic substitution, a reaction that is both well-established and highly efficient. Subsequent coupling reactions between the brominated phenyl group and the quinolin-2-yloxy-pyrrolidinone moiety are facilitated by transition metal catalysts, such as palladium or copper complexes, which promote the formation of carbon-carbon bonds under mild conditions.

The biological activity of (2-bromophenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone has been preliminarily explored in several in vitro assays. Studies have indicated that the compound exhibits inhibitory effects on certain enzymes and receptors implicated in diseases such as cancer and neurodegeneration. Specifically, preliminary data suggest that it may interfere with the activity of kinases and other signaling proteins that are aberrantly expressed in tumor cells. Additionally, its ability to cross the blood-brain barrier has raised interest in its potential as a therapeutic agent for neurological disorders.

The quinoline oxide-pyrrolidine scaffold is particularly noteworthy for its structural versatility. By modifying different positions on this core structure, chemists can fine-tune the pharmacological properties of the compound. For example, introducing additional substituents at the 3-position of the quinoline ring can enhance binding affinity to specific targets, while alterations to the pyrrolidine ring can influence metabolic stability and pharmacokinetic profiles. Such modifications are crucial for optimizing drug candidates for clinical use.

Recent advances in computational chemistry have further accelerated the discovery process for compounds like (2-bromophenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone. Molecular modeling techniques allow researchers to predict binding interactions between the compound and biological targets with remarkable accuracy. This approach not only saves time but also provides valuable insights into how structural changes can be leveraged to improve drug efficacy. By integrating experimental data with computational predictions, scientists can design more targeted experiments to validate their hypotheses.

The pharmaceutical industry has shown considerable interest in developing new drugs based on heterocyclic compounds due to their diverse biological activities and favorable pharmacokinetic properties. (2-bromophenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone exemplifies this trend by combining two pharmacologically relevant moieties into a single molecule. Its potential as a lead compound for drug development is further supported by its synthetic accessibility and structural features that align with current medicinal chemistry principles.

In conclusion, (2-bromophenyl)-(3-quinolin-2-yloxypyrrolidin-1-yl)methanone (CAS No. 2034392-01-1) represents a promising candidate for further exploration in pharmaceutical research. Its unique structure, combined with preliminary evidence of biological activity, makes it an attractive molecule for designing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an important role in addressing some of today's most pressing medical challenges.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Amadis Chemical Company Limited
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Jinan Hanyu Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinan Hanyu Chemical Co.,Ltd.
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD